molecular formula C17H18N2O B5687344 (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide

(2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide

Cat. No.: B5687344
M. Wt: 266.34 g/mol
InChI Key: VEFZPKIWMRETSQ-MDWZMJQESA-N
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Description

(2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide is a chemical compound of interest in organic synthesis and pharmaceutical research. It features an enamide group, a structural motif prevalent in synthetic intermediates and bioactive molecules . Compounds within this structural class are frequently investigated as building blocks for the development of pseudo-peptidic molecules, which are an important category of biologically active artificial small molecules with enhanced drug-like properties . The dimethylamino phenyl group is a common feature in systems with donor-acceptor (D-π-A) architecture, which are often explored for their nonlinear optical characteristics and their sensitivity to environmental changes such as polarity and pH . Researchers utilize related enamide-containing compounds in the synthesis of complex structures with potential biological activities, including antitumor and anti-inflammatory properties . As a research chemical, this compound serves as a valuable intermediate for synthesizing novel chemical entities and for method development in organic chemistry. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H,18,20)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFZPKIWMRETSQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent, and the pH is adjusted to 7-8. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Anticonvulsant Activity

Cinnamamide derivatives, including (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide, have been studied for their anticonvulsant properties. A related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated significant anticonvulsant activity in several animal models of epilepsy. The compound showed efficacy in genetic models (Frings audiogenic seizure-susceptible mice) and various induced seizure models such as maximal electroshock and 6-Hz psychomotor seizure tests . The structure-activity relationships (SAR) indicated that modifications to the phenyl ring and olefin linker influenced the anticonvulsant activity, suggesting that similar modifications could enhance the efficacy of this compound.

Cancer Treatment

The compound is also being explored for its potential in cancer treatment. Research into related compounds has shown that certain derivatives exhibit high potency against mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC). These compounds selectively inhibit mutant EGFR while sparing wild-type EGFR, reducing potential side effects associated with conventional therapies . The ability to target specific mutations makes these compounds promising candidates for developing targeted cancer therapies.

Chemical Stability and Safety

Studies have indicated that related cinnamamide derivatives possess moderate stability in vitro and a favorable safety profile. For instance, KM-568 was evaluated for cytotoxicity in HepG2 and H9c2 cell lines, showing no significant toxicity at concentrations up to 100 µM . Such safety profiles are crucial for advancing these compounds into clinical trials.

Structure-Activity Relationships

The SAR studies conducted on cinnamamide derivatives highlight the importance of specific functional groups in determining biological activity. For example, the presence of dimethylamino groups has been linked to enhanced solubility and bioavailability, which are critical factors for drug development .

Case Study 1: Anticonvulsant Efficacy

In a study evaluating KM-568's anticonvulsant efficacy, various animal models were used to establish dosage effectiveness across different routes of administration. The results indicated that the compound was effective at relatively low doses, suggesting strong potential for clinical application in treating epilepsy .

Case Study 2: EGFR Inhibition in Cancer

Another investigation focused on a series of furanopyrimidine-based compounds that were designed to selectively inhibit mutant EGFR variants. These studies demonstrated significant antitumor effects in xenograft models, showcasing the potential of modifying existing structures like this compound to enhance selectivity and efficacy against cancer cells .

Mechanism of Action

The mechanism of action of (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

N-Arylcinnamamides exhibit varied biological activities depending on substituents on the anilide ring. Below is a detailed comparison of (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide with structurally analogous derivatives:

Antimicrobial Activity
Compound Substituents on Anilide Ring logP Activity (vs. Pathogens) Key Findings
Target Compound 4-(Dimethylamino)phenyl ~0.5* Moderate Likely lower activity than CF3 derivatives due to reduced lipophilicity
(2E)-N-[3,5-bis(CF3)phenyl] Derivative 3,5-Bis(trifluoromethyl)phenyl 0.9667 IC50 = 1.5 µM (M. tuberculosis) Highest lipophilicity and antitubercular activity
(2E)-N-(2,6-Dibromophenyl) Derivative 2,6-Dibromophenyl 0.6137 IC50 = 2.0 µM (S. aureus) Bulky substituents enhance biofilm inhibition
(2E)-N-(4-Nitro-3-CF3-phenyl) Derivative 4-Nitro-3-(trifluoromethyl)phenyl 0.5541 IC50 = 4.3 µM (Plasmodium) Electron-withdrawing groups improve antiplasmodial activity

*Estimated based on substituent contributions .

Key Insights :

  • Electronic Effects: Electron-donating groups (e.g., dimethylamino) may diminish activity against pathogens like M. tuberculosis, where electron-withdrawing substituents (e.g., CF3, NO2) are preferred .
Anti-Inflammatory Activity
Compound Substituents on Anilide Ring NF-κB Inhibition (% at 2 µM) TNF-α Reduction
Target Compound 4-(Dimethylamino)phenyl Not tested Not tested
(2E)-N-[2-Cl-5-(CF3)phenyl] Derivative 2-Chloro-5-(trifluoromethyl)phenyl 85% Yes
(2E)-N-(2,6-Dibromophenyl) Derivative 2,6-Dibromophenyl 82% Yes
Prednisone (Reference) N/A 80% Yes

Key Insights :

  • Anti-inflammatory activity correlates with bulky, lipophilic substituents at the C(2,5) or C(2,6) positions.
Enzyme Modulation
  • Derivatives with 4-fluorophenyl or 4-methoxy groups exhibit <10% inhibition at 10 µM, indicating dimethylamino substitution is unlikely to enhance activity .
Physicochemical and Structural Properties
Property Target Compound (2E)-N-(2-Fluorophenyl) Derivative (2E)-N-(4-Ethoxyphenyl) Derivative
Crystallinity Not reported Disordered packing Planar stacking
Solubility Higher (due to -N(CH3)2) Low Moderate
Two-Photon Absorption Not studied N/A Strong (ChN(CH3)2 derivative)

Key Insights :

  • The dimethylamino group may improve solubility compared to halogenated analogs but could reduce crystallinity due to steric effects .

Biological Activity

(2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide, commonly referred to as a cinnamamide derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H20N2O\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}

This compound features a dimethylamino group, which enhances its interaction with biological targets. The prop-2-enamide structure contributes to its lipophilicity, potentially aiding in membrane penetration and interaction with cellular components.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its potential anticancer activity.
  • Receptor Modulation : It can modulate receptor activities through competitive or non-competitive inhibition, influencing various signaling pathways within cells.
  • Cellular Penetration : The dimethylamino group facilitates hydrogen bonding and electrostatic interactions with cellular membranes, enhancing bioavailability.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Case studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)12.5Inhibits proliferation
A549 (Lung Cancer)15.0Induces apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest

In a study by Nutt et al., the compound demonstrated selective growth inhibition of tumorigenic cells while sparing non-tumorigenic cells at concentrations up to 10 µM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It showed moderate activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Growth Inhibition in Liver Cancer Cells : A study highlighted the compound's ability to inhibit growth in matched pairs of healthy and tumorigenic murine liver cell lines, indicating a selective cytotoxic effect on cancer cells .
  • Mechanism Exploration : Further investigations revealed that the compound alters signaling pathways involved in cell proliferation and survival, particularly through modulation of phosphoprotein levels associated with cancer progression .
  • Safety Profile Assessment : Toxicological evaluations indicated that at concentrations below 100 µM, this compound exhibited no significant cytotoxic effects on normal cell lines, suggesting a favorable safety profile for future therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2E)-N-[4-(dimethylamino)phenyl]-3-phenylprop-2-enamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via a condensation reaction between 4-(dimethylamino)benzaldehyde and phenylpropene derivatives under basic conditions (e.g., NaOH). Reaction optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (60–80°C), and stoichiometry. Post-synthesis purification via column chromatography and characterization by NMR (1H/13C) and mass spectrometry ensures purity . For multi-step syntheses, intermediates like Schiff bases or acrylamide precursors may require coupling reactions with sulfamoyl or pyrimidine groups, as seen in structurally similar compounds .

Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR identify key functional groups (e.g., enamide protons at δ 6.5–7.5 ppm, dimethylamino protons at δ 2.8–3.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 307.1 for C17H17N2O) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., monoclinic crystal system with P21/c space group, β = 94.87°) .
  • TLC/HPLC : Monitors reaction progress and purity (>98%) .

Q. How does the compound’s structural conformation influence its physicochemical properties?

  • Methodology : The (E)-configuration of the enamide moiety ensures planarity, enhancing π-π stacking with aromatic biological targets. Substituents like the 4-(dimethylamino)phenyl group increase solubility in polar solvents, while the phenyl ring contributes to lipophilicity (logP ~2.5). Computational tools like Gaussian or Spartan can predict dipole moments and H-bonding potential .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial potency) across studies?

  • Methodology :

  • Comparative Assays : Test the compound against standardized cell lines (e.g., MCF-7 for cancer, MRSA for antimicrobials) under identical conditions (IC50, MIC values) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro vs. methoxy groups) and compare bioactivity. For example, 2-chlorophenyl analogs show stronger anticancer activity than 4-methoxyphenyl derivatives .
  • Target Validation : Use CRISPR knockouts or siRNA to confirm target specificity (e.g., DHODH inhibition) .

Q. How can molecular docking and dynamics simulations predict interactions with enzymes like dihydroorotate dehydrogenase (DHODH)?

  • Methodology :

  • Protein Preparation : Retrieve DHODH’s crystal structure (PDB ID: 1D3G) and optimize protonation states using tools like AutoDock Tools .
  • Docking : Use AutoDock Vina or Schrödinger to simulate binding. The dimethylamino group may form H-bonds with Asp155, while the phenyl ring engages in hydrophobic interactions .
  • Validation : Compare docking scores (ΔG) with experimental IC50 values and mutate key residues to assess binding energy changes .

Q. What advanced techniques characterize the compound’s stability under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3 months) .
  • Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .

Q. How does the compound’s electronic structure influence its spectroscopic and reactive properties?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict UV-Vis spectra (λmax ~300 nm for π→π* transitions) .
  • Electron Density Maps : Analyze Laplacian plots to identify nucleophilic (enamide oxygen) and electrophilic (dimethylamino nitrogen) sites .

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